(2-Benzyloxycarbonylamino-cyclohexylamino)-acetic acid
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Overview
Description
(2-Benzyloxycarbonylamino-cyclohexylamino)-acetic acid is a synthetic organic compound characterized by its unique structure, which includes a benzyloxycarbonyl group attached to an amino-cyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzyloxycarbonylamino-cyclohexylamino)-acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group of cyclohexylamine is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions.
Formation of the Intermediate: The protected cyclohexylamine is then reacted with bromoacetic acid under basic conditions to form the intermediate compound.
Deprotection: The final step involves the removal of the Cbz protecting group under acidic or hydrogenation conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Benzyloxycarbonylamino-cyclohexylamino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amino acids or derivatives.
Scientific Research Applications
(2-Benzyloxycarbonylamino-cyclohexylamino)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Benzyloxycarbonylamino-cyclohexylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, allowing the compound to selectively interact with its target. The cyclohexylamino moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2-Benzyloxycarbonylamino-cyclohexylamino)-propionic acid
- (2-Benzyloxycarbonylamino-cyclohexylamino)-butyric acid
Uniqueness
(2-Benzyloxycarbonylamino-cyclohexylamino)-acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzyloxycarbonyl group and a cyclohexylamino moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[2-(phenylmethoxycarbonylamino)cyclohexyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-15(20)10-17-13-8-4-5-9-14(13)18-16(21)22-11-12-6-2-1-3-7-12/h1-3,6-7,13-14,17H,4-5,8-11H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISLRYFKTCKXTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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